molecular formula C15H13ClN2O6S B4305600 3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid CAS No. 696649-59-9

3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid

Cat. No.: B4305600
CAS No.: 696649-59-9
M. Wt: 384.8 g/mol
InChI Key: OFIWXWWFEMWKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid is a β-alanine derivative functionalized with a 2-chloro-5-nitrophenyl group and a phenylsulfonamide moiety. The sulfonamide group enhances hydrogen-bonding capabilities, while the chloro and nitro groups influence electronic properties and steric interactions, making it a candidate for applications in medicinal chemistry or enzyme inhibition studies .

Properties

IUPAC Name

3-(benzenesulfonamido)-3-(2-chloro-5-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c16-13-7-6-10(18(21)22)8-12(13)14(9-15(19)20)17-25(23,24)11-4-2-1-3-5-11/h1-8,14,17H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIWXWWFEMWKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175652
Record name 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696649-59-9
Record name 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696649-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Sulfonylation: Introduction of the phenylsulfonyl group.

    Amination: Formation of the amine linkage.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or aromatic sites.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Biochemical Probes: Use in studying enzyme mechanisms or protein interactions.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations on the phenyl ring, sulfonamide group modifications, and backbone alterations. Below is a comparative analysis:

Compound Name Key Substituents Functional Groups Molecular Weight CAS Number Key Differences
3-(2-Chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid (Target) 2-Chloro-5-nitrophenyl, phenylsulfonyl Sulfonamide, nitro, chloro, propanoic acid Not reported Not reported Reference compound with dual electron-withdrawing groups (Cl, NO₂) and sulfonamide.
3-[(4-Methyl-3-nitrophenyl)sulfamoyl]propanoic acid () 4-Methyl-3-nitrophenyl Sulfamoyl, nitro, methyl, propanoic acid 288.28 Not reported Methyl group introduces steric hindrance; nitro at position 3 instead of 3.
3-Amino-3-[5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl]propanoic acid () 2-Chloro-5-(trifluoromethyl)phenyl, furan-2-yl Amino, trifluoromethyl, furan, propanoic acid 299.25 773125-91-0 Trifluoromethyl enhances lipophilicity; furan ring alters π-π stacking potential.
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid () 2-Methoxy-5-methylphenyl, phenyl Methoxy, methyl, propanoic acid 270.32 109089-77-2 Electron-donating groups (methoxy, methyl) increase solubility but reduce reactivity.
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid () 4-Sulfamoylphenyl Sulfamoyl, amino, propanoic acid Not reported Not reported Sulfamoyl group replaces phenylsulfonyl; lacks nitro and chloro substituents.

Research Findings

  • Synthetic Pathways : The target compound’s synthesis likely involves halogenation and sulfonylation steps, as described for structurally related β-alanine derivatives in . Modifications to the carboxy group (e.g., hydrazone formation) are feasible but untested for this specific compound .

Biological Activity

3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a chlorinated phenyl ring, a nitro group, and a sulfonamide moiety. The IUPAC name reflects these features:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClN2O4S

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The mechanism may involve:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : Potential binding to specific receptors could alter signaling pathways involved in cellular responses.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Anti-inflammatory Effects

Compounds containing nitro groups are often investigated for their anti-inflammatory properties. The presence of the nitrophenyl group in this compound suggests potential inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Case Studies and Research Findings

  • Inhibition of Type III Secretion System (T3SS) :
    A study examined the effects of related compounds on the T3SS in pathogenic bacteria. High concentrations (50 µM) of structurally similar compounds resulted in significant inhibition of protein secretion associated with T3SS, suggesting a potential application in treating bacterial infections .
  • Cell Viability Assays :
    In vitro assays have demonstrated that certain derivatives can reduce cell viability in cancer cell lines, indicating cytotoxic effects that could be leveraged for therapeutic applications. For example, derivatives tested at concentrations ranging from 10 µM to 100 µM showed varying degrees of cytotoxicity against different cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
CytotoxicityDecreased viability in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.